molecular formula C9H9BrN4O4 B2608362 Methyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate CAS No. 332388-35-9

Methyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate

Katalognummer: B2608362
CAS-Nummer: 332388-35-9
Molekulargewicht: 317.099
InChI-Schlüssel: LNXRCUPPSGZYJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate is a useful research compound. Its molecular formula is C9H9BrN4O4 and its molecular weight is 317.099. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate is a compound belonging to the purine family, characterized by a unique 2,6-dioxo structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including analgesic and anti-inflammatory properties, as well as its potential interactions with various biological targets.

Chemical Structure and Properties

The compound features:

  • Bromo substituent at the 8-position of the purine ring.
  • Methyl group at the 3-position.
  • An acetate moiety which enhances its solubility and reactivity.

These structural characteristics suggest that the compound may exhibit significant biological activity, particularly in enzyme inhibition and receptor interaction.

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of 2,6-dioxopurines, including this compound, possess notable analgesic and anti-inflammatory effects. A study highlighted that similar compounds demonstrated significant analgesic activity in behavioral models, outperforming acetylsalicylic acid (ASA) in some cases .

Key Findings:

  • The compound exhibits analgesic effects in tests such as the writhing syndrome test.
  • It may mediate its analgesic activity through peripheral mechanisms rather than central pathways, as indicated by lack of effect in hot-plate tests .

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

This compound has also been investigated for its potential as a DPP-IV inhibitor. DPP-IV is an enzyme involved in glucose metabolism and is a target for diabetes management. Compounds with similar purine structures have shown promising results in inhibiting this enzyme, suggesting that this compound may also contribute to glucose regulation.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The bromo substituent may enhance binding affinity to biological targets through halogen bonding effects.
  • Metabolic Pathways : The purine structure could mimic natural substrates involved in cellular processes, potentially modulating various signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of purine derivatives similar to this compound:

StudyCompoundBiological ActivityFindings
VariousAnalgesicCompounds showed up to 36-fold higher activity than ASA.
DPP-IV InhibitorsGlucose MetabolismSimilar structures inhibited DPP-IV effectively.
PDE InhibitorsAnti-fibrotic EffectsCompounds reduced fibroblast proliferation significantly.

Eigenschaften

IUPAC Name

methyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O4/c1-13-6-5(7(16)12-9(13)17)14(8(10)11-6)3-4(15)18-2/h3H2,1-2H3,(H,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXRCUPPSGZYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332388-35-9
Record name METHYL (8-BROMO-3-METHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.